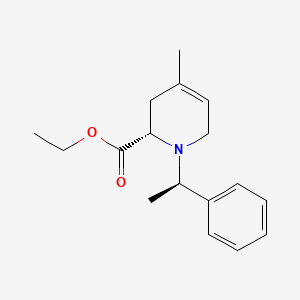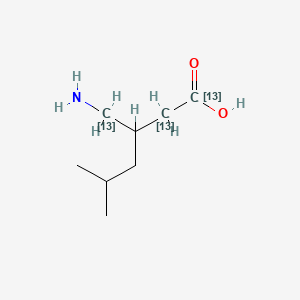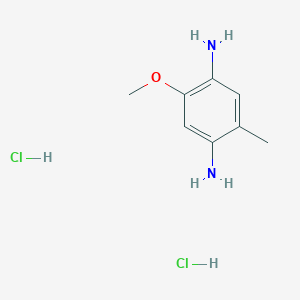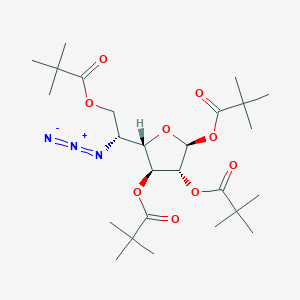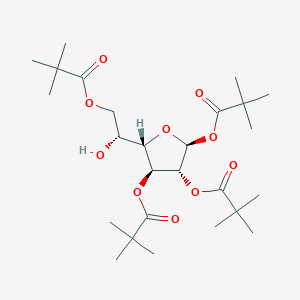
FMePPEP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of FMePPEP involves several steps, starting with the preparation of the 4-fluorophenyl precursor. The synthetic route typically includes the following steps:
Preparation of 4-fluorophenyl precursor: This involves the fluorination of a phenyl compound to introduce the fluorine atom at the desired position.
Formation of the piperazine ring: The 4-fluorophenyl precursor is then reacted with a suitable piperazine derivative to form the piperazine ring.
Final coupling reaction: The final step involves coupling the piperazine ring with the fluorinated phenyl precursor under specific reaction conditions to yield this compound.
化学反応の分析
FMePPEP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
FMePPEP has been extensively studied for its applications in scientific research, particularly in the field of PET imaging. It is used as a radioligand for imaging the type 1 cannabinoid receptor (CB1) in the brain. This application is crucial for studying the distribution and density of CB1 receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and mood .
Its ability to bind specifically to CB1 receptors makes it a valuable tool for studying the pharmacology and physiology of these receptors .
作用機序
The mechanism of action of FMePPEP involves its binding to the CB1 receptor, a G-protein-coupled receptor (GPCR) that is widely distributed in the brain. Upon binding to the CB1 receptor, this compound acts as an inverse agonist, reducing the activity of the receptor and modulating the downstream signaling pathways. This modulation affects various physiological processes, including neurotransmitter release and synaptic plasticity .
類似化合物との比較
FMePPEP is similar to other fluorinated phenylpiperazine compounds, such as FMPEP and FEPEP. These compounds share a similar structure but differ in the position and type of fluorine substitution. For example:
FMPEP: 3-fluoromethoxy analog
FEPEP: 3-fluoroethoxy analog
Compared to these compounds, this compound has a unique fluorine substitution pattern that affects its binding affinity and specificity for the CB1 receptor. This uniqueness makes this compound a valuable compound for studying the structure-activity relationship of CB1 receptor ligands .
特性
CAS番号 |
1059188-86-1 |
|---|---|
分子式 |
C26H24F4N2O2 |
分子量 |
472.47 |
純度 |
>95% |
同義語 |
(3R,5R)-5-[3-(Fluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


